2-(Bromomethyl)succinic acid
Overview
Description
2-(Bromomethyl)succinic acid is an organic compound with the molecular formula C5H7BrO4 It is a derivative of succinic acid, where one of the hydrogen atoms on the carbon chain is replaced by a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Bromomethyl)succinic acid can be synthesized through the bromination of succinic acid derivatives. One common method involves the reaction of succinic acid with bromine in the presence of a catalyst or under specific conditions to introduce the bromomethyl group. The reaction typically requires controlled temperatures and may involve solvents such as acetic acid or dichloromethane to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)succinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of succinic acid or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used in substitution reactions. Conditions typically involve solvents like ethanol or water and may require heating.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include azido-succinic acid, thiocyanato-succinic acid, and amino-succinic acid derivatives.
Oxidation: Products include succinic acid and other carboxylic acids.
Reduction: Products include succinic acid and other reduced derivatives.
Scientific Research Applications
2-(Bromomethyl)succinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)succinic acid involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The bromomethyl group is a reactive site that can participate in substitution and other reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Succinic Acid: The parent compound, which lacks the bromomethyl group.
2-(Chloromethyl)succinic Acid: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Iodomethyl)succinic Acid: Similar structure but with an iodomethyl group instead of a bromomethyl group.
Uniqueness
2-(Bromomethyl)succinic acid is unique due to the presence of the bromomethyl group, which imparts specific reactivity and properties. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations.
Properties
IUPAC Name |
2-(bromomethyl)butanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO4/c6-2-3(5(9)10)1-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTXOPWLZNXCHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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